molecular formula C17H19NO2 B5125344 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline

1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5125344
M. Wt: 269.34 g/mol
InChI Key: JCHYVOZMNAOGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of tetrahydroquinolines, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways and enzymes involved in cellular processes.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. Additionally, this compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline. These include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, more studies are needed to assess its safety and toxicity profiles before it can be considered for clinical use.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its ability to inhibit cancer cell growth, reduce inflammation, and exert neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,5-dimethylfuroic acid with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. This reaction leads to the formation of the desired product with high yield and purity.

Scientific Research Applications

1-(2,5-dimethyl-3-furoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has also been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-6-7-16-14(9-11)5-4-8-18(16)17(19)15-10-12(2)20-13(15)3/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHYVOZMNAOGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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